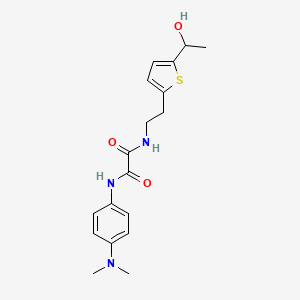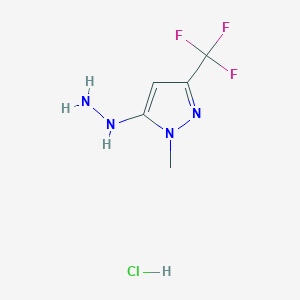
5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride, commonly known as HT-01, is a chemical compound used in scientific research for its potential therapeutic properties. It is a pyrazole derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
科学的研究の応用
HT-01 has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. HT-01 has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the growth of various cancer cell lines. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of hepatitis C virus.
作用機序
The exact mechanism of action of HT-01 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. HT-01 has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HT-01 has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-tumor, and anti-viral effects, it has been found to have antioxidant properties and to modulate the immune system. HT-01 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using HT-01 in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. It is also readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different experimental settings.
将来の方向性
There are numerous future directions for research on HT-01. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as an adjuvant therapy in cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of HT-01 and to optimize its use in different experimental settings.
合成法
HT-01 can be synthesized using a multi-step process involving the reaction of 3,5-dimethylpyrazole with hydrazine hydrate, followed by the addition of trifluoroacetic anhydride. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of HT-01. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
特性
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4.ClH/c1-12-4(10-9)2-3(11-12)5(6,7)8;/h2,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVOQBHRURNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2767725.png)
![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)

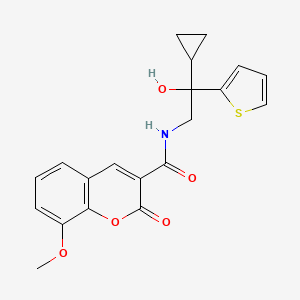
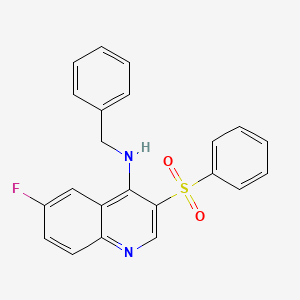
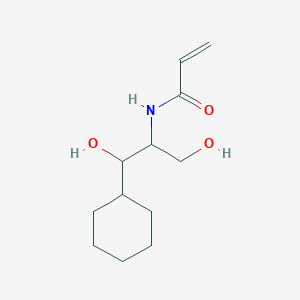
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)
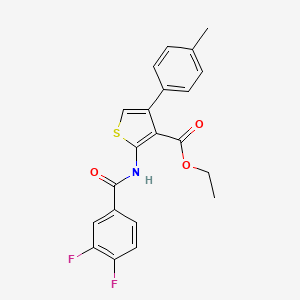

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)
